molecular formula C14H11N3O3S B2696565 (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one CAS No. 441783-99-9

(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one

Cat. No.: B2696565
CAS No.: 441783-99-9
M. Wt: 301.32
InChI Key: MXVURAINDIROSH-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline moiety linked to a thioxoimidazolidinone core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one typically involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with 2-thioxoimidazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions often involve strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Thiol-substituted imidazolidinones.

    Substitution: Various substituted quinoline derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals that exhibit interesting catalytic properties.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further development in pharmaceuticals.

Medicine

In medicine, research is ongoing to explore its potential as an anticancer agent. Preliminary studies suggest that it may interfere with specific cellular pathways involved in cancer cell proliferation.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its unique structural features.

Mechanism of Action

The mechanism by which (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, disrupting normal cellular functions. In antimicrobial applications, it may inhibit key enzymes involved in cell wall synthesis or DNA replication. In anticancer research, it could interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-((2-hydroxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-iminoimidazolidin-4-one: Contains an imino group instead of a thioxo group, potentially altering its interaction with biological targets.

Uniqueness

The presence of both the methoxy and hydroxy groups on the quinoline ring, along with the thioxoimidazolidinone core, makes (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one unique. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

(3E)-3-[(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)methylidene]-6-methoxyquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-20-9-2-3-10-7(5-9)4-8(12(18)15-10)6-11-13(19)17-14(21)16-11/h2-6,19H,1H3,(H2,16,17,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYIBACZHAIKTC-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CC3=C(NC(=S)N3)O)C(=O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C/C(=C\C3=C(NC(=S)N3)O)/C(=O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.